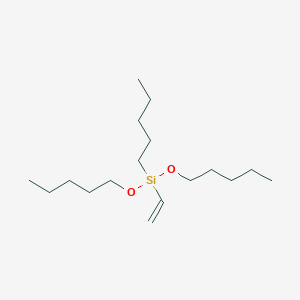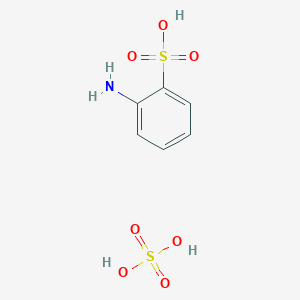![molecular formula C32H26O8 B14507672 2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol CAS No. 64181-93-7](/img/structure/B14507672.png)
2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol is a complex organic compound characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a bianthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process can be optimized by selecting appropriate solvents, temperatures, and reaction times to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
科学研究应用
2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol include:
- 1,2’,5’,6,9,10’-Hexahydroxy-3,7’-dimethoxy-2’,6-dimethyl-2’,3’,6,7-tetrahydro-2,9’-bianthracene-4’,8 (1’H,5H)-dione
- (6’S,7S)-1’,4,6’,7,9’,10-Hexahydroxy-2,3’-dimethoxy-6’,7-dimethyl-6’,7,7’,8-tetrahydro-1,2’-bianthracene-5,8’ (5’H,6H)-dione
Uniqueness
What sets 2’,3-Dimethoxy-6,7’-dimethyl[2,9’-bianthracene]-1,4’,5’,8,9,10’-hexol apart from similar compounds is its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64181-93-7 |
|---|---|
分子式 |
C32H26O8 |
分子量 |
538.5 g/mol |
IUPAC 名称 |
3-methoxy-6-methyl-2-(4,5,10-trihydroxy-2-methoxy-7-methylanthracen-9-yl)anthracene-1,8,9-triol |
InChI |
InChI=1S/C32H26O8/c1-13-5-15-9-16-10-23(40-4)29(31(37)25(16)30(36)24(15)20(33)7-13)26-18-6-14(2)8-21(34)27(18)32(38)28-19(26)11-17(39-3)12-22(28)35/h5-12,33-38H,1-4H3 |
InChI 键 |
WJOQFRDUUORFMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=CC(=C(C(=C3C(=C2C(=C1)O)O)O)C4=C5C=C(C=C(C5=C(C6=C4C=C(C=C6O)C)O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
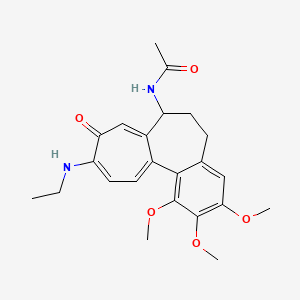
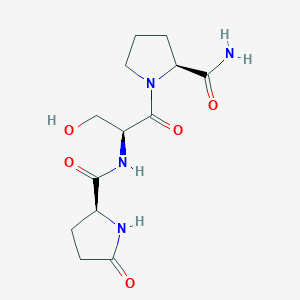
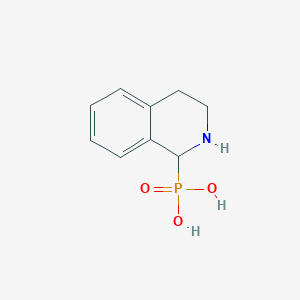
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

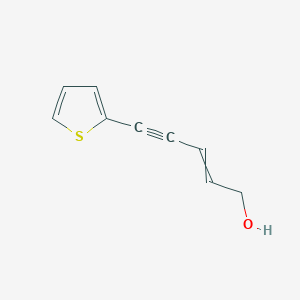
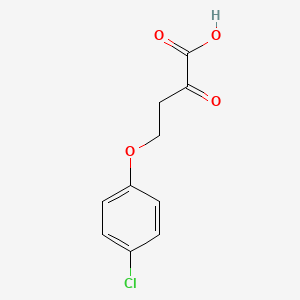
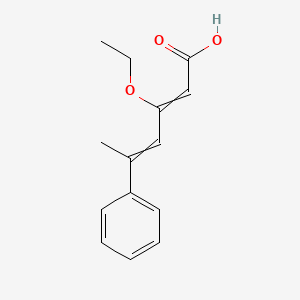
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
